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Compound of Interest

Compound Name: 1-Chloroisoquinoline

Cat. No.: B032320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 1-Chloroisoquinoline, a

versatile heterocyclic compound used in the synthesis of pharmaceuticals and other complex

molecules. The following sections present its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The empirical formula for 1-Chloroisoquinoline is C₉H₆ClN, with a molecular weight of 163.60

g/mol . Spectroscopic analysis is crucial for confirming the structure and purity of this

compound after synthesis.

NMR spectroscopy is a primary technique for elucidating the molecular structure of 1-
Chloroisoquinoline.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.25-8.31 m - 2H (Aromatic)

8.08 d 8.0 1H (Aromatic)

7.88-7.91 m - 2H (Aromatic)

7.80-7.84 m - 1H (Aromatic)

Solvent: DMSO-d₆,

Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

While specific experimental ¹³C NMR data for 1-Chloroisoquinoline is not readily available in

the public domain, the expected chemical shift ranges for the carbon atoms can be predicted

based on the structure. Aromatic carbons typically appear in the 110-160 ppm range. The

carbon atom bonded to the electronegative chlorine (C1) is expected to be significantly

deshielded.

Carbon Atom Type Expected Chemical Shift (δ) ppm

Aromatic C-Cl (C1) 150 - 155

Aromatic C=N (C3) 140 - 145

Aromatic CH 120 - 135

Aromatic Quaternary C (bridgehead) 125 - 140

FT-IR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3055 - C-H Aromatic Stretch

1620 - C=C Aromatic Stretch

1581 - C=C Aromatic Stretch

1499 - C=N Stretch

1292 - C-H In-plane Bend

881 - C-H Out-of-plane Bend

750 - C-Cl Stretch

Mass spectrometry provides information about the mass-to-charge ratio of the molecule,

confirming its molecular weight.

Technique
Mass-to-Charge Ratio
(m/z)

Interpretation

ESI+ 164.0 [M+H]⁺ Molecular Ion Peak

Experimental Protocols
Detailed methodologies are essential for the replication and verification of spectroscopic data.

The compound is typically synthesized from isoquinoline-N-oxide.[1]

Reaction Setup: Isoquinoline-N-oxide (20.0 g) is placed in a reaction vessel and cooled

under an ice bath.

Addition of Reagent: Phosphoryl chloride (200 mL) is added dropwise to the cooled

isoquinoline-N-oxide.

Reflux: The mixture is heated to 105 °C and refluxed overnight.

Workup: Excess phosphoryl chloride is removed by distillation under reduced pressure. The

remaining residue is quenched with ice water and extracted with dichloromethane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://dev.spectrabase.com/spectrum/H3uvdohfslo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The

crude product is purified by silica gel column chromatography.

Synthesis of 1-Chloroisoquinoline

Isoquinoline-N-Oxide

Reaction Mixture
(Ice Bath, then 105°C Reflux)

POCl3

Crude Product
(After Workup)

Distillation & Extraction

Purified 1-Chloroisoquinoline

Column Chromatography

Click to download full resolution via product page

Synthesis workflow for 1-Chloroisoquinoline.

Sample Preparation: 5-10 mg of purified 1-Chloroisoquinoline is dissolved in approximately

0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an

internal standard (0 ppm).

Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.

Data Acquisition: A standard proton experiment is performed. For ¹³C NMR, a proton-

decoupled experiment is run to achieve a sufficient signal-to-noise ratio.
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Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-

corrected to generate the final spectrum.

Sample Preparation: For the solid-state analysis, a small amount of the crystalline 1-
Chloroisoquinoline is used directly.

Instrumentation: An FT-IR spectrometer equipped with a KBr beam splitter and a globar

source is used.

Data Acquisition: The spectrum is recorded in the range of 4000–400 cm⁻¹.

Analysis: The resulting spectrum of transmittance versus wavenumber is analyzed to identify

the characteristic absorption bands.

Sample Preparation: A dilute solution of 1-Chloroisoquinoline is prepared in a suitable

solvent mixture, such as acetonitrile and water.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is used.

Data Acquisition: The sample is introduced into the ESI source, and the data is acquired in

positive ion mode. The instrument is scanned over a relevant m/z range (e.g., 50-500).

Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak.
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General Spectroscopic Analysis Workflow

Sample Preparation Analysis Data Output
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Workflow for spectroscopic analysis of 1-Chloroisoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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